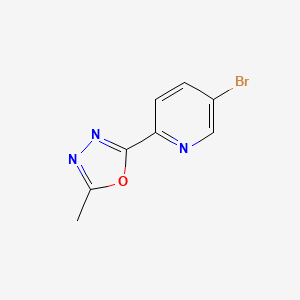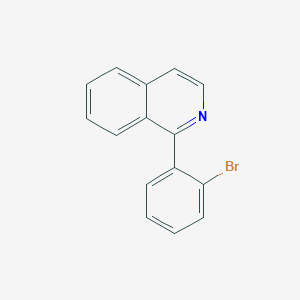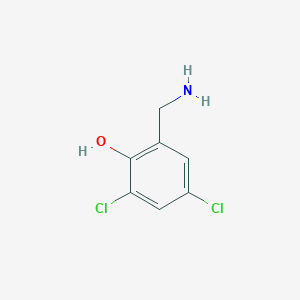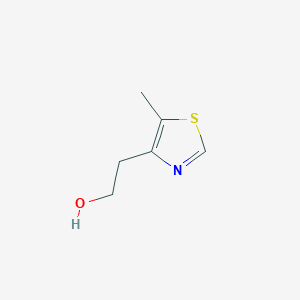![molecular formula C12H9Br3O3 B3052105 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone CAS No. 38460-56-9](/img/structure/B3052105.png)
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone
Overview
Description
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone is a synthetic organic compound with the molecular formula C12H9Br3O3 This compound is characterized by the presence of multiple bromine atoms and acetyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of acetophenone derivatives followed by further functionalization to introduce the bromoacetyl groups. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The acetyl groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug candidates with antimicrobial or anticancer properties.
Industry: The compound is utilized in the development of new materials with specific properties, such as flame retardants or plasticizers
Mechanism of Action
The mechanism by which 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone exerts its effects involves the formation of covalent bonds with target molecules. The bromine atoms act as electrophilic centers, facilitating nucleophilic attack by biological or chemical species. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone include other bromoacetyl derivatives and phenyl-substituted bromine compounds. These compounds share similar reactivity patterns but differ in their specific functional groups and substitution patterns. For example:
Properties
IUPAC Name |
1-[3,5-bis(2-bromoacetyl)phenyl]-2-bromoethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br3O3/c13-4-10(16)7-1-8(11(17)5-14)3-9(2-7)12(18)6-15/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRQGLKRZZWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CBr)C(=O)CBr)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372767 | |
| Record name | Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38460-56-9 | |
| Record name | Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)


![2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide](/img/structure/B3052030.png)









